salvinicin A
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Overview
Description
Salvinicin A is a neoclerodane diterpene isolated from the dried leaves of the plant Salvia divinorum . This compound is structurally related to other neoclerodane diterpenes such as salvinorin A, which is known for its psychoactive properties. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvinicin A can be synthesized through selective modification of the furan ring of salvinorin A . The synthetic process involves several steps, including the use of spectroscopic techniques such as nuclear magnetic resonance (NMR) and crystallographic analysis to elucidate the structure .
Industrial Production Methods: Currently, there are limited industrial production methods for this compound. Most of the compound is isolated from the natural source, Salvia divinorum, through extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Salvinicin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often utilizes halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced furan ring structures .
Scientific Research Applications
Salvinicin A has several scientific research applications:
Mechanism of Action
Salvinicin A acts as a partial agonist of the kappa-opioid receptor . This receptor is involved in modulating pain, mood, and consciousness. The compound’s interaction with the kappa-opioid receptor leads to various physiological effects, including analgesia and altered perception . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the central nervous system through its receptor binding properties .
Comparison with Similar Compounds
Salvinorin A: A potent kappa-opioid receptor agonist with hallucinogenic properties.
Salvinorin B: An analog of salvinorin A with different receptor binding affinities.
Salvidivin A: An antagonist of the kappa-opioid receptor.
Uniqueness of Salvinicin A: this compound is unique due to its partial agonist activity at the kappa-opioid receptor, distinguishing it from other neoclerodane diterpenes that may act as full agonists or antagonists . This partial agonist activity makes it a valuable compound for studying the modulation of opioid receptors and developing new therapeutic agents .
Properties
Molecular Formula |
C25H36O12 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-[(2R,3S,4S,5S)-3,4-dihydroxy-2,5-dimethoxyoxolan-3-yl]-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1 |
InChI Key |
QEBAQEQKIKWXTO-QYGCUGILSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)[C@]4([C@@H]([C@H](O[C@H]4OC)OC)O)O)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC |
Synonyms |
salvinicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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